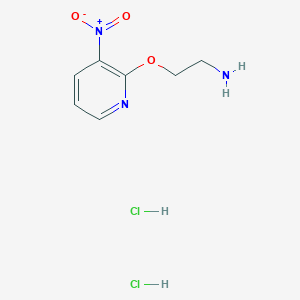

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Description

Properties

IUPAC Name |

2-(3-nitropyridin-2-yl)oxyethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.2ClH/c8-3-5-13-7-6(10(11)12)2-1-4-9-7;;/h1-2,4H,3,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPBQQYZCJNNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCN)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility profile of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride in water vs organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride[1]

Part 1: Executive Summary & Chemical Identity

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a highly polar, ionizable pyridyl ether intermediate used frequently in the synthesis of bicyclic heterocycles (e.g., pyridopyrimidines) and pharmaceutical active ingredients (APIs).[1] Its solubility profile is dominated by the ionic nature of the dihydrochloride salt, which creates a stark contrast between its behavior in aqueous media versus non-polar organic solvents.

This guide provides a definitive solubility profile derived from structural physicochemical principles and standard industrial characterization protocols. It serves as a roadmap for researchers handling this compound during purification, formulation, or synthetic scale-up.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

-

Systematic Name: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

-

Molecular Formula: C₇H₉N₃O₃[1] · 2HCl

-

Molecular Weight: ~270.09 g/mol (Free base: 197.17 g/mol )[1]

-

Key Functional Groups:

-

Nitro group (-NO₂): Electron-withdrawing, reduces basicity of the pyridine ring.

-

Ether Linkage (-O-): Connects the ring to the aliphatic chain.

-

Primary Amine (-NH₂): High basicity (pKa ~9.5–10.5), primary site of protonation.

-

Pyridine Nitrogen: Weakly basic (pKa < 1 due to 3-NO₂ effect), secondary site of protonation.

-

Part 2: Solubility Profile (Water vs. Organic Solvents)

The solubility of this salt is dictated by the lattice energy of the dihydrochloride crystal versus the solvation energy provided by the solvent.

Aqueous Solubility (High)

The compound is highly soluble in water (>100 mg/mL expected).

-

Mechanism: The primary aliphatic amine is fully protonated (

) at neutral pH. The pyridine nitrogen, while weakly basic, contributes to the ionic character in the solid state. Upon dissolution, the salt dissociates, releasing -

pH Dependence:

-

pH < 1: Fully soluble (Both N sites protonated).

-

pH 4–8: Soluble (Aliphatic amine protonated; Pyridine N likely deprotonated but the molecule remains a cation).

-

pH > 11: Precipitation Risk. Conversion to the free base (neutral species) significantly reduces water solubility and may cause oiling out or crystallization.

-

Organic Solvent Solubility

The solubility in organics follows a steep gradient based on solvent polarity and hydrogen-bonding capability.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water, Methanol | Excellent | High dielectric constant and H-bonding stabilize the ionic salt species.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Good | Strong dipole moments solvate the cation effectively; suitable for reaction media. |

| Lower Alcohols | Ethanol, Isopropanol | Moderate | Solubility decreases as carbon chain length increases. Heating often required. |

| Polar Aprotic (Low BP) | Acetone, Acetonitrile | Poor | Insufficient solvation energy to break the crystal lattice at room temperature. |

| Chlorinated | DCM, Chloroform | Insoluble | The ionic salt cannot dissolve in non-polar chlorinated solvents. Note: The Free Base is soluble here. |

| Non-Polar | Hexane, Toluene, Ether | Insoluble | Completely incompatible. Used as anti-solvents to precipitate the salt. |

Part 3: Experimental Protocols (Self-Validating)

To verify the specific solubility for your batch (which can vary by crystal polymorph), use the following "Saturation Shake-Flask" method coupled with HPLC quantification.

Protocol A: Gravimetric Solubility Determination

Recommended for quick range-finding.[1]

-

Preparation: Weigh 100 mg of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride into a 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble at that concentration.

-

Turbid/Solid: Insoluble.

-

-

Calculation:

Protocol B: HPLC Quantitative Assay (High Precision)

Recommended for GLP/GMP documentation.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Nitro-pyridine absorbance).[1]

-

Flow Rate: 1.0 mL/min.

Workflow:

-

Saturation: Add excess solid to 2 mL of solvent (Water/MeOH/DMSO). Stir for 24 hours at 25°C.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Dilution: Dilute the filtrate 1:100 with Mobile Phase A to fit the linear calibration curve.

-

Quantification: Inject and calculate concentration against a standard curve of the pure compound.

Part 4: Visualization of Chemical Behavior

The following diagram illustrates the equilibrium states of the compound, guiding the choice of solvent for extraction vs. reaction.

Caption: Solubility phase-switching logic. The salt form prefers water; basification drives the molecule into organic solvents (DCM/EtOAc) for extraction.

Part 5: Applications & Handling

Synthesis & Purification

-

Recrystallization: The dihydrochloride salt can often be recrystallized from Methanol/Ethanol mixtures or by dissolving in minimal Methanol and adding Diethyl Ether (anti-solvent) to induce precipitation.

-

Synthesis Intermediate: When using this compound in nucleophilic substitution (e.g., reacting the amine tail), it is crucial to add a base (Triethylamine or DIPEA) to neutralize the HCl and liberate the nucleophilic amine.

Stability

-

Hygroscopicity: Dihydrochloride salts of pyridines are typically hygroscopic . Store in a desiccator at -20°C or 4°C.

-

Light Sensitivity: Nitro-pyridines can degrade under UV light.[1] Use amber vials.

References

-

Organic Syntheses. (2025). Preparation of 2,3-Diaminopyridine via 2-Amino-3-nitropyridine. Retrieved from [Link]

Sources

A Technical Guide to Predicting the Metabolic Stability of 2-(2-Aminoethoxy)-3-nitropyridine Scaffolds

Executive Summary

The 2-(2-Aminoethoxy)-3-nitropyridine scaffold is a recurring motif in medicinal chemistry, offering a versatile platform for developing novel therapeutics. However, like many nitrogen-containing heterocycles, its progression through the drug discovery pipeline is critically dependent on its metabolic stability. A compound that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, necessitating frequent and high doses that can lead to off-target toxicity.[1] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to proactively assess and optimize the metabolic fate of this scaffold. We will explore the predictable metabolic liabilities, detail rigorous in vitro experimental protocols for quantitative assessment, introduce powerful in silico predictive tools, and discuss strategic chemical modifications to enhance stability. By integrating these approaches, development teams can de-risk their projects, conserve resources, and accelerate the journey from hit to lead to clinical candidate.

The Metabolic Gauntlet: Understanding the Importance of Stability

In drug discovery, a molecule's journey through the body is as important as its interaction with the intended target. The body's metabolic machinery, primarily located in the liver, is designed to identify and eliminate foreign substances (xenobiotics).[2] This process, known as biotransformation, can render a drug inactive, or in some cases, convert it into a toxic metabolite.[1] Therefore, a primary goal during lead optimization is to engineer molecules that can resist metabolic breakdown long enough to exert their therapeutic effect.[3]

The 2-(2-Aminoethoxy)-3-nitropyridine Scaffold: Structural Features and Potential

The pyridine ring is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[4] Its inclusion can enhance solubility, provide a key vector for hydrogen bonding, and improve metabolic stability compared to carbocyclic analogs.[5] The 2-(2-Aminoethoxy)-3-nitropyridine scaffold specifically combines several key functional groups:

-

An Electron-Deficient Nitropyridine Core: The nitro group is strongly electron-withdrawing, significantly influencing the electronics of the pyridine ring.

-

A Primary Amino Group: A potential site for both metabolic attack and strategic modification.

-

An Ether Linkage: Offers conformational flexibility but can be a site of metabolic cleavage.

This combination of features makes the scaffold synthetically tractable and a versatile building block for exploring structure-activity relationships (SAR).[6]

Why Metabolic Stability is a Non-Negotiable Checkpoint

Poor metabolic stability is a leading cause of drug candidate failure.[7] A molecule that is quickly cleared from the body requires higher and more frequent dosing, which can decrease patient compliance and increase the risk of adverse effects.[1] Early and accurate prediction of metabolic stability allows chemists to:

-

Rank-order compounds to prioritize those with favorable pharmacokinetic profiles.[8]

-

Guide synthetic efforts by identifying metabolic "hot spots" that can be modified.[9]

-

Build robust in vitro-in vivo correlations (IVIVC) , improving the ability to predict human dosage and exposure from preclinical data.[10]

Predicting Metabolic Liabilities: A Mechanistic Overview

The structure of the 2-(2-Aminoethoxy)-3-nitropyridine scaffold suggests several potential sites for metabolic attack by both Phase I and Phase II enzymes.

Phase I Metabolism: The Front Line of Biotransformation

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis.[2]

-

Cytochrome P450 (CYP) Mediated Oxidation: CYPs are the most significant family of Phase I enzymes.[11] For this scaffold, oxidation is likely at electron-rich positions. While the nitropyridine ring itself is electron-deficient, the amino and ethoxy substituents are potential sites for N- and O-dealkylation.[7][12]

-

Aldehyde Oxidase (AO) Mediated Metabolism: This is a critical consideration often overlooked in early discovery. AO, a cytosolic enzyme highly expressed in the liver, specializes in the oxidation of nitrogen-containing heterocycles, particularly those that are electron-deficient.[13][14] The 3-nitropyridine core is a prime candidate for AO-mediated hydroxylation, which can be a major clearance pathway.[15][16]

-

Nitro Reduction: The nitro group can undergo reduction to a nitroso, hydroxylamino, and ultimately an amino group. This transformation can dramatically alter the compound's properties and is a known metabolic pathway for nitroaromatic compounds.

The diagram below illustrates the most probable Phase I metabolic pathways for the scaffold.

Phase II Metabolism: The Conjugation Step

Phase II enzymes conjugate molecules with endogenous substances to increase their water solubility and facilitate excretion. If Phase I metabolism exposes a hydroxyl or amino group, these can be readily conjugated by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).[2]

In Vitro Methodologies for Quantitative Assessment

To move from prediction to quantification, robust in vitro assays are essential. These assays provide the core data—half-life (t½) and intrinsic clearance (Clint)—needed to rank compounds and predict in vivo behavior.[1]

Human Liver Microsome (HLM) Stability Assay

This is the workhorse assay for early-stage metabolic screening. Liver microsomes are subcellular fractions containing the majority of CYP enzymes.[11] The assay is high-throughput, cost-effective, and excellent for assessing Phase I metabolic stability.[17]

-

Why Microsomes? They provide a concentrated source of the most common drug-metabolizing enzymes (CYPs) in a simplified matrix.[11]

-

Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is the essential cofactor required for CYP enzyme activity. Its inclusion initiates the metabolic reaction. A control incubation without NADPH is critical to distinguish enzymatic degradation from chemical instability.[17]

-

Why Quench with Cold Acetonitrile? Cold temperatures slow down enzymatic activity, and acetonitrile precipitates the microsomal proteins, effectively stopping the reaction at precise time points and preparing the sample for analysis.[11]

-

Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4), pooled human liver microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[18]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH).[19]

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard (for analytical normalization).[17]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.[19]

-

Controls: Run parallel incubations including a positive control compound with known metabolic lability (e.g., Verapamil, Dextromethorphan) and a "minus NADPH" control for each test compound.[11][18]

The concentration of the parent compound remaining at each time point is measured by LC-MS/MS. The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life and intrinsic clearance.[11]

-

Half-life (t½) = 0.693 / k

-

Intrinsic Clearance (Clint, µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

The workflow for a typical microsomal stability assay is visualized below.

Hepatocyte Stability Assay

For a more comprehensive metabolic profile, hepatocytes are the gold standard in vitro system.[8] As intact liver cells, they contain the full complement of Phase I and Phase II enzymes, as well as transporters and cofactors in their correct physiological locations.[20] This allows for the assessment of total hepatic clearance, not just CYP-mediated metabolism.[10]

-

Why Hepatocytes? They provide the most physiologically relevant in vitro model, containing all relevant metabolic enzymes and cofactors.[8] This is crucial for compounds that may be cleared by non-CYP enzymes like AO or undergo significant Phase II conjugation.

-

Why a CO2 Incubator? Hepatocytes are living cells that require a controlled atmosphere (temperature, humidity, and CO2) to maintain their viability and metabolic function during the experiment.[21]

-

Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (must be >80%). Prepare a cell suspension at a defined density (e.g., 0.5-1.0 million viable cells/mL) in incubation medium.[10][21]

-

Compound Addition: Add the test compound (final concentration 1 µM) to the hepatocyte suspension.

-

Incubation: Incubate the mixture at 37°C in a humidified CO2 incubator, with gentle shaking to keep the cells in suspension.

-

Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench the reaction with cold acetonitrile containing an internal standard.[21]

-

Sample Processing & Analysis: Process the samples as described in the HLM protocol (centrifugation, supernatant collection) and analyze by LC-MS/MS.[20]

-

Controls: Include positive control compounds (one for Phase I, e.g., Midazolam; one for Phase II, e.g., 7-hydroxycoumarin) to validate assay performance.[20]

Advanced Analytical Techniques for Metabolite Identification

Quantifying the disappearance of the parent drug is only half the story. Identifying the metabolites formed is crucial for understanding clearance pathways and flagging the formation of potentially reactive or toxic species.[22]

The Role of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive analytical tool for metabolic studies due to its unparalleled sensitivity, selectivity, and speed.[23][24]

-

Liquid Chromatography (LC): Separates the parent compound from its metabolites based on their physicochemical properties before they enter the mass spectrometer.

-

Tandem Mass Spectrometry (MS/MS): Provides two levels of mass analysis. The first stage isolates an ion of a specific mass-to-charge ratio (m/z), and the second stage fragments it to produce a characteristic "fingerprint" spectrum, which aids in structural elucidation.[24] Modern high-resolution mass spectrometry (HRMS) can determine the elemental composition of metabolites, greatly increasing confidence in their identification.[22]

In Silico Approaches for Early Prediction

Before a compound is even synthesized, computational models can provide valuable forecasts of its metabolic fate.[9] These methods are essential for triaging large numbers of virtual compounds and focusing synthetic resources on the most promising candidates.

-

Predicting Sites of Metabolism (SOM): Models can analyze a molecule's structure and electronics to predict which atoms are most likely to be metabolized by CYPs or other enzymes. This helps chemists proactively block these "soft spots."[25]

-

Machine Learning Models: Platforms like PredMS use algorithms such as random forest, trained on large datasets of experimental metabolic stability data, to classify new compounds as stable or unstable.[26][27]

-

Pathway Prediction: More advanced systems can predict entire metabolic pathways, suggesting the sequence of reactions a compound will undergo in the body.[28][29]

The diagram below shows a decision-making process that integrates both in silico and in vitro approaches.

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. nedmdg.org [nedmdg.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]

- 8. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]

- 9. aurlide.fi [aurlide.fi]

- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 15. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. info.mercell.com [info.mercell.com]

- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 21. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. sepscience.com [sepscience.com]

- 23. longdom.org [longdom.org]

- 24. technologynetworks.com [technologynetworks.com]

- 25. news-medical.net [news-medical.net]

- 26. PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. academic.oup.com [academic.oup.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

reaction conditions for nucleophilic substitution with 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

This Application Note is designed for researchers utilizing 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride in medicinal chemistry and organic synthesis. It addresses the critical regiochemical challenges, stability issues (Smiles rearrangement), and specific protocols for using this compound as a nucleophilic building block or a cyclization precursor.

Executive Summary & Compound Profile

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a bifunctional pyridine derivative containing a reactive primary amine tethered via an ether linkage and an electron-deficient nitro group. It is primarily used as:

-

A Nucleophilic Building Block: The terminal amine attacks electrophiles (alkyl halides, acid chlorides) to attach the nitropyridine moiety to larger scaffolds.

-

A Precursor for Bicyclic Heterocycles: Intramolecular nucleophilic aromatic substitution (

) displacing the nitro group yields pyrido[2,3-b][1,4]oxazepines .

Critical Stability Warning: The Smiles Rearrangement

The free base of this compound is thermodynamically unstable. Under basic conditions, the terminal amine can attack the pyridine C2 position (ipso to the oxygen), displacing the alkoxy group. This Smiles Rearrangement converts the O-linked (aminoethoxy) species into the thermodynamically more stable N-linked (hydroxyethylamino) isomer.

-

Implication: When using this dihydrochloride salt, the neutralization step must be carefully controlled. Excess base or high temperatures during neutralization can trigger the rearrangement before the desired intermolecular reaction occurs.

Reaction Pathways & Mechanism

The following diagram illustrates the three competing pathways when subjecting the dihydrochloride salt to basic conditions.

Figure 1: Competing reaction pathways. Path A requires kinetic control to avoid Path B. Path C requires harsh conditions to force nitro displacement.

Protocol A: Using the Compound as a Nucleophile (Intermolecular)

Objective: React the terminal amine with an electrophile (e.g., acyl chloride or alkyl halide) without triggering the Smiles rearrangement.

Reagents & Conditions

| Component | Specification | Role |

| Solvent | DCM (Dichloromethane) or DMF (anhydrous) | Aprotic solvents minimize solvolysis. |

| Base | DIPEA (Diisopropylethylamine) or TEA | Non-nucleophilic base to neutralize HCl. |

| Temperature | -10°C to 0°C (Critical) | Low temp slows the intramolecular rearrangement. |

| Stoichiometry | Base: 2.2 - 2.5 equiv | 2 equiv to neutralize 2HCl, 0.2-0.5 excess for reaction. |

Step-by-Step Methodology

-

Preparation: Suspend 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride (1.0 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

-

Cooling: Cool the suspension to -10°C using an ice/salt bath.

-

Electrophile Addition: Add the electrophile (1.1 equiv) before adding the base. This ensures the amine reacts immediately upon liberation.

-

Controlled Neutralization: Add DIPEA (2.5 equiv) dropwise over 10–15 minutes.

-

Note: The solution may turn yellow/orange.[1]

-

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC/LCMS.

-

Endpoint: Disappearance of the starting amine.

-

QC Check: Watch for the formation of the N-linked isomer (usually more polar) as a byproduct.

-

-

Workup: Quench with water. Extract with DCM. Wash with brine. Dry over Na₂SO₄.

Protocol B: Intramolecular Cyclization (Synthesis of Oxazepines)

Objective: Force the intramolecular

Reagents & Conditions

| Component | Specification | Role |

| Solvent | DMSO or DMA (Dimethylacetamide) | High-boiling polar aprotic solvent required. |

| Base | K₂CO₃ (anhydrous) or Cs₂CO₃ | Inorganic base to buffer the reaction. |

| Temperature | 100°C - 120°C | High energy barrier to displace the nitro group. |

Step-by-Step Methodology

-

Dissolution: Dissolve the dihydrochloride salt (1.0 equiv) in DMSO (0.2 M).

-

Base Addition: Add K₂CO₃ (3.0 equiv). The extra equivalent ensures complete deprotonation and scavenges nitrite generated.

-

Heating: Heat the mixture to 110°C.

-

Monitoring: The reaction typically takes 2–6 hours.

-

Observation: The solution will likely darken significantly due to the release of nitrite species.

-

-

Workup: Cool to room temperature. Pour into ice water. The product (pyrido[2,3-b][1,4]oxazepine) often precipitates. If not, extract with EtOAc.

Protocol C: Synthesis of the Reagent (If not purchased)

Context: If you need to synthesize 2-(2-Aminoethoxy)-3-nitropyridine, you cannot simply react 2-chloro-3-nitropyridine with aminoethanol, as that yields the N-isomer. You must use the O-alkylation route.

Figure 2: Synthesis route enforcing O-regioselectivity.

-

Protection: React 2-aminoethanol with Boc₂O to form N-Boc-2-aminoethanol.

-

O-Alkylation:

-

Suspend NaH (1.2 equiv) in dry THF at 0°C.

-

Add N-Boc-2-aminoethanol (1.1 equiv). Stir 30 min to form the alkoxide.

-

Add 2-chloro-3-nitropyridine (1.0 equiv).[2]

-

Stir at RT for 2–4 hours.

-

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the target dihydrochloride salt.

Analytical Data & Troubleshooting

Distinguishing Isomers (NMR)

If you suspect Smiles rearrangement has occurred, check the ¹H NMR shifts of the ethylene linker.

| Feature | O-Linked (Desired) | N-Linked (Rearranged) |

| Linker Protons | -O-CH ₂- (δ ~4.5 ppm) | -NH-CH ₂- (δ ~3.5 ppm) |

| Pyridine C2 | Attached to Oxygen | Attached to Nitrogen |

| Stability | Unstable as free base | Stable |

Common Pitfalls

-

Low Yield in Coupling: Likely due to Smiles rearrangement competing with the electrophile. Solution: Lower temperature to -20°C and increase electrophile concentration.

-

Incomplete Cyclization: Displacement of the nitro group is slow. Solution: Switch to Cs₂CO₃ (Cesium effect) or increase temperature to 130°C.

References

-

Smiles Rearrangement Mechanism

-

Truce, W. E., et al. "The Smiles and Related Rearrangements of Aromatic Systems." Organic Reactions, 2011.

-

-

Synthesis of Pyrido-oxazepines

-

ResearchGate. "Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one and pyrido[2,3-b][1,4]benzoxazepin-10(11H)-one compounds."

-

-

Regioselectivity in Nitropyridine Substitution

-

ChemRxiv. "Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen."

-

-

General

Conditions for Nitropyridines:-

MDPI. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds."

-

Sources

Scaling Up the Synthesis of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride: An Application Note and Protocol

Introduction

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a key building block in contemporary drug discovery and development. Its unique trifunctional structure, featuring a primary amine, an ether linkage, and a nitro-substituted pyridine ring, makes it a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The strategic placement of the nitro group activates the pyridine ring for further functionalization, while the aminoethoxy side chain provides a crucial handle for derivatization and modulation of physicochemical properties. This application note provides a comprehensive, in-depth guide for the scaled-up synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride, focusing on robust and reproducible methodologies suitable for medicinal chemistry and process development laboratories.

Chemical Principles and Reaction Mechanism

The synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a two-step process commencing with the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with 2-aminoethanol, followed by the formation of the dihydrochloride salt.

The core of this synthesis lies in the SNAr reaction. The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This group powerfully activates the positions ortho and para to it for nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[1][2] In the case of 2-chloro-3-nitropyridine, the incoming nucleophile, 2-aminoethanol, preferentially attacks the carbon at the 2-position, leading to the displacement of the chloride leaving group.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic nitrogen of 2-aminoethanol attacks the C2 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second, typically rapid step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired product, 2-(2-Aminoethoxy)-3-nitropyridine.[1]

The final step involves the conversion of the basic free amine to its more stable and handleable dihydrochloride salt by treatment with hydrochloric acid.

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride.

Detailed Protocols

Part 1: Synthesis of the Precursor, 2-Chloro-3-nitropyridine

For laboratories that do not have a commercial supply of 2-chloro-3-nitropyridine, a common and reliable method for its synthesis is the nitration of 2-chloropyridine. However, for scalability and safety, a preferred route starts from 2-hydroxypyridine.[5]

Protocol: Synthesis of 2-Chloro-3-nitropyridine from 2-Hydroxypyridine

-

Nitration of 2-Hydroxypyridine:

-

In a well-ventilated fume hood, cautiously add 2-hydroxypyridine (1.0 eq) in portions to a stirred mixture of concentrated sulfuric acid (3.0 eq) and fuming nitric acid (1.5 eq) at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

The precipitated 3-nitro-2-hydroxypyridine is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Chlorination of 3-Nitro-2-hydroxypyridine:

-

In a round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 3-nitro-2-hydroxypyridine (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

-

Add N,N-dimethylformamide (DMF, catalytic amount) to the suspension.

-

Heat the mixture to reflux (approximately 110 °C) for 3-4 hours.[5] The reaction should become a clear solution.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a solid base such as sodium carbonate until the pH is neutral.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-chloro-3-nitropyridine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Part 2: Scaled-up Synthesis of 2-(2-Aminoethoxy)-3-nitropyridine

This protocol details the nucleophilic aromatic substitution reaction at a larger scale.

Materials:

-

2-Chloro-3-nitropyridine

-

2-Aminoethanol

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloro-3-nitropyridine (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 10-15 mL per gram of 2-chloro-3-nitropyridine).

-

Addition of Reagents: To the stirred solution, add 2-aminoethanol (1.2-1.5 eq) followed by a non-nucleophilic base such as triethylamine (1.5-2.0 eq) or an inorganic base like potassium carbonate (2.0-2.5 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the solvent used. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Aminoethoxy)-3-nitropyridine as a free base.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may be more practical.

Part 3: Formation of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride

Materials:

-

Purified 2-(2-Aminoethoxy)-3-nitropyridine (free base)

-

Anhydrous solvent (e.g., Isopropanol (IPA), Ethanol, or Diethyl Ether)

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl)

Protocol:

-

Dissolution: Dissolve the purified 2-(2-Aminoethoxy)-3-nitropyridine free base in a minimal amount of a suitable anhydrous solvent like isopropanol or ethanol.

-

Acidification: To the stirred solution, slowly add a solution of hydrochloric acid (at least 2.2 equivalents) in a suitable solvent at 0-10 °C. The use of a pre-prepared solution of HCl in an organic solvent is recommended to control the stoichiometry and exotherm.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for an additional 30-60 minutes at low temperature to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to a constant weight.

Data Presentation: Critical Parameters for Scale-up

| Parameter | Recommendation | Rationale and Impact on Yield/Purity |

| Solvent | Acetonitrile, THF, or DMF | The choice of solvent affects reaction rate and solubility. DMF can accelerate the reaction but is harder to remove. Acetonitrile and THF are good alternatives with easier work-up. |

| Base | Triethylamine or Potassium Carbonate | An appropriate base is essential to drive the reaction to completion by neutralizing the generated HCl. Triethylamine is a homogeneous base, while potassium carbonate is a heterogeneous base that can be easily filtered off. |

| Temperature | 50-80 °C | Higher temperatures increase the reaction rate but may also lead to the formation of by-products. The optimal temperature should be determined empirically for the chosen solvent and scale. |

| Stoichiometry of 2-Aminoethanol | 1.2-1.5 equivalents | A slight excess of the nucleophile ensures complete consumption of the starting material, 2-chloro-3-nitropyridine. |

| Purification Method | Column Chromatography or Recrystallization | For high purity on a smaller scale, column chromatography is effective. For larger scales, recrystallization is often more efficient and economical. |

Safety Considerations

-

Nitropyridine Compounds: Nitropyridine derivatives are potentially toxic and should be handled with care.[6] Avoid inhalation, ingestion, and skin contact.

-

2-Chloro-3-nitropyridine: This compound is a skin and eye irritant.[7]

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Exothermic Reactions: The nitration and neutralization steps can be highly exothermic. Ensure adequate cooling and slow, controlled addition of reagents.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a more polar solvent like DMF.

-

Low Yield: Low yields may be due to incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and optimize the purification method.

-

Impurity Formation: The formation of by-products can be minimized by carefully controlling the reaction temperature and stoichiometry of the reagents.

-

Difficulty in Salt Formation: If the dihydrochloride salt does not precipitate readily, try cooling the solution to a lower temperature, adding a co-solvent in which the salt is less soluble (e.g., diethyl ether), or concentrating the solution.

Conclusion

The synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride can be successfully scaled up by following the detailed protocols outlined in this application note. Careful control of reaction parameters, a thorough understanding of the underlying chemical principles, and adherence to safety precautions are paramount for achieving high yields and purity of this valuable synthetic intermediate.

References

- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

-

Quimicaorganica.org. (n.d.). Sustitución Nucleófila en Piridinas. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 5. guidechem.com [guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. prepchem.com [prepchem.com]

Troubleshooting & Optimization

Technical Support Center: 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride

Ticket ID: PUR-PYR-003 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: Understanding Your Molecule

Welcome to the technical support hub for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride . Before troubleshooting, verify your target's Critical Quality Attributes (CQAs). This molecule is a bifunctional base (pyridine nitrogen + primary aliphatic amine) often used as an intermediate in P2X3 antagonist synthesis (analogous to Gefapixant intermediates).

Target Profile

| Property | Specification | Notes |

| Structure | Pyridine ring with 3-nitro and 2-aminoethoxy substituents.[1][2][3] | 2HCl Salt : Both the pyridine N and aliphatic amine are protonated. |

| Appearance | Yellow to orange crystalline solid. | Nitro groups induce color; dark brown/black indicates oxidation or decomposition. |

| Solubility | High in Water, MeOH; Moderate in EtOH; Low in EtOAc, DCM, Hexanes. | Salt form drives water solubility; Free base is organic soluble. |

| Stability | Hygroscopic; Light-sensitive (Nitro group). | Critical: Dihydrochlorides can lose HCl to revert to monohydrochloride if dried too aggressively or stored improperly. |

The Synthesis-Purification Nexus

Why is your sample impure?

Purification fails often stem from the upstream

Common Impurity Profile

-

2-Hydroxy-3-nitropyridine: Formed by hydrolysis of the starting chloride. Phenolic, acidic, yellow.[3]

-

Excess 2-Aminoethanol: Viscous, high boiling point, causes "oiling out."

-

Monohydrochloride: Result of insufficient HCl stoichiometry.

Caption: Workflow logic separating specific impurities (phenols, amines) prior to salt crystallization.

Standard Operating Procedures (SOPs)

Protocol A: Salt Formation (The Critical Step)

Use this if you have the crude free base (oil or low-melting solid).

-

Dissolution: Dissolve 10 g of crude free base in Ethanol (absolute, 50 mL) or Isopropanol (IPA) .

-

Note: Avoid Methanol here if possible; it is too good a solvent for the salt, making precipitation difficult.

-

-

Acidification: Cool to 0–5°C. Slowly add 2.2 to 2.5 equivalents of HCl.

-

Preferred: 4M HCl in Dioxane or Acetyl Chloride (generates HCl in situ with alcohol).

-

Avoid: Aqueous HCl (introduces water, making the salt sticky/hygroscopic).

-

-

Precipitation: Stir at 0°C for 2 hours. The dihydrochloride should precipitate as a yellow solid.

-

Filtration: Filter under nitrogen (hygroscopic!). Wash with cold EtOAc or Ether .

Protocol B: Recrystallization (Purification of the Salt)

Use this if your salt is colored or has low purity.

-

Solvent Selection:

-

Primary Solvent: Methanol (hot).

-

Anti-Solvent: Isopropanol (IPA) or Ethyl Acetate.

-

-

Procedure:

-

Suspend crude salt in minimal hot Methanol (50–60°C) . Add just enough to dissolve.

-

Optional: Add activated carbon, stir 15 min, filter hot (removes dark oxidation products).

-

Slowly add IPA (warm) until slight turbidity persists.

-

Allow to cool slowly to room temperature, then refrigerate (4°C).

-

-

Recovery: Filter and dry in a vacuum oven at 40°C.

-

Warning: Do not exceed 50°C under high vacuum for extended periods; you risk losing HCl.

-

Troubleshooting Guide (FAQs)

Issue 1: "My product is an oil/sticky gum, not a solid."

Diagnosis:

-

Residual Solvent: Ethanolamine or DMF from the synthesis is still present.

-

Water Contamination: The salt is extremely hygroscopic.

-

Mixed Salts: You have a mix of mono- and dihydrochloride.

Resolution:

-

The "Trituration" Fix: Decant the supernatant. Add Diethyl Ether or MTBE to the gum. Sonicate vigorously. This often forces the gum to crystallize.

-

The Azeotrope Fix: Dissolve the gum in absolute ethanol and rotary evaporate to dryness (repeat 2x) to remove trace water.

Issue 2: "The melting point is lower than reported."

Diagnosis:

-

Likely the Monohydrochloride form. The pyridine nitrogen is less basic (

) than the aliphatic amine (

Resolution:

-

Resuspend the solid in IPA. Add 0.5 eq of HCl (in dioxane/ether). Stir and re-isolate.

Issue 3: "The product is dark brown."

Diagnosis:

-

Oxidation of the nitro group or polymerization of the pyridine ring (common in electron-deficient pyridines).

Resolution:

-

Perform a charcoal filtration during the recrystallization step (Protocol B). Ensure all solvents are degassed.

Analytical Validation

HPLC Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Crucial: Acidic pH keeps the amine protonated and prevents peak tailing.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV @ 254 nm (aromatic) and 300 nm (nitro group).

NMR Validation (

-

Look for the ethylene bridge signals (

ppm and -

Verify the integration of the pyridine protons.

-

Note: In

, amine protons (

References

-

Gefapixant Process Chemistry (Analogous Chemistry)

-

Source: Ren, H., et al. (2020). "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264)." Organic Process Research & Development.

- Relevance: Describes the synthesis and purification of similar aminopyridine ether intermedi

-

URL:[Link]

-

-

General Purification of Amine Salts

- Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.

- Relevance: Standard protocols for recrystallizing hygroscopic hydrochloride salts (Chapter 4).

-

URL:[Link]

- Source: Patent WO2014165176A1 (Merck Sharp & Dohme Corp).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride before handling.

Sources

Technical Support Center: Troubleshooting Solubility for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Product: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride Chemical Class: Aminopyridine derivative / Nitro-pyridine building block Common Applications: Intermediate for kinase inhibitors, bicyclic heterocycle synthesis, and medicinal chemistry fragments.

Part 1: Core Technical Analysis & Solubility Profile

The Chemical Context

To troubleshoot effectively, you must understand why this compound behaves the way it does.

-

Structure: A pyridine ring substituted with a nitro group (electron-withdrawing) and an aminoethoxy side chain (electron-donating, but basic).

-

Salt Form (2HCl): The "dihydrochloride" designation indicates that both the aliphatic primary amine (side chain) and the aromatic pyridine nitrogen are protonated.

-

Implication 1 (Acidity): This compound is a strong acid in solution. Dissolving it in water will yield a pH < 2.0.

-

Implication 2 (Solubility): As a dicationic salt, it is highly polar and should be soluble in water. However, its solubility in organic solvents (DMSO, Ethanol) may be kinetically slow or limited by the lattice energy of the salt crystal.

-

Solubility & Stability Matrix

| Solvent System | Solubility Rating | Key Behavior & Risks |

| Water (Milli-Q) | High (>50 mM) | Dissolves readily but creates a highly acidic solution (pH ~1-2). Risk: Acid hydrolysis over time. |

| DMSO (Anhydrous) | Moderate (10-50 mM) | Soluble, but may require vortexing/sonication. Risk: Highly concentrated stocks (>100 mM) may crystallize upon freeze-thaw cycles. |

| PBS / Media (pH 7.4) | Variable | High Risk of Precipitation. Upon dilution, the buffer neutralizes the acid. The compound transitions from a dication to a monocation or neutral species, reducing solubility. |

| Ethanol | Low | Generally poor solvent for dihydrochloride salts; avoid for primary stock preparation. |

Part 2: Diagnostic Troubleshooting (Q&A)

Scenario A: "The compound precipitated immediately when I added my DMSO stock to the cell culture media."

Diagnosis: This is the classic "Solubility Cliff" . Your DMSO stock contains the compound in a solvated, high-energy state. When you spike it into media (pH 7.4), two things happen:

-

pH Shift: The buffer neutralizes the pyridine proton (pKa < 3). The molecule loses a positive charge, becoming less polar.

-

Solvent Shock: The sudden drop in DMSO concentration reduces the solvent's "holding power" before the water molecules can fully hydrate the compound.

Solution:

-

Step 1: Do not add the stock directly to the bulk media.

-

Step 2: Perform a "Step-Down Dilution" . Dilute your DMSO stock 1:10 into a purely aqueous buffer (like PBS) without proteins first. Vortex immediately.

-

Step 3: Inspect for clarity. If clear, add this pre-diluted mix to your cell media.

-

Step 4: If precipitation persists, lower the final concentration or acidify the intermediate buffer slightly (pH 6.0) to keep the amine protonated.

Scenario B: "My DMSO stock has crystals at the bottom after freezing."

Diagnosis: Hygroscopic Recrystallization. Dihydrochloride salts are hygroscopic (water-loving). If your DMSO was not anhydrous, or if the vial was opened frequently, the DMSO absorbed atmospheric water. This water creates "micro-pockets" where the salt prefers to crystallize out, especially at -20°C.

Solution:

-

Immediate Fix: Warm the vial to 37°C and sonicate for 5-10 minutes. The crystals should redissolve.

-

Prevention: Use single-use aliquots. Store stocks in a desiccator or over molecular sieves.

Scenario C: "I dissolved the powder in water, and it turned yellow/orange. Is it degraded?"

Diagnosis: Normal Chromophore Behavior. Nitro-pyridines are often yellow. However, a deepening orange/red color can indicate:

-

pH Sensitivity: The color of nitropyridines often changes with protonation state (halochromism).

-

Free Base Formation: If the water was slightly basic or if the concentration is high, you might be seeing the spectral shift of the deprotonated species.

Action: Check purity via HPLC if the color is dark brown/black (sign of oxidation). If it is bright yellow/orange, it is likely the intrinsic color of the compound.

Scenario D: "When I add the aqueous stock to my assay, the pH drops drastically."

Diagnosis: Unbuffered Acidity. As a dihydrochloride, every molecule releases 2 protons. A 10 mM solution adds 20 mM of H+ ions. In a weak buffer (like 10 mM HEPES), this will crash the pH.

Solution:

-

Neutralization: You must neutralize the stock before addition, or use a high-capacity buffer (e.g., 50 mM or 100 mM HEPES/Tris) in your assay.

-

Protocol: Add 1N NaOH sparingly to your aqueous stock until pH reaches ~5-6 (do not go to pH 7.4 immediately to avoid precipitation).

Part 3: Validated Protocols

Protocol 1: Preparation of a Robust 50 mM Stock Solution

-

Reagents: Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent), Desiccated Compound.

-

Equipment: Vortex, Ultrasonic bath.

-

Calculate: Determine volume required.

-

Note: Ensure you use the MW of the salt (dihydrochloride), not the free base.

-

-

Add Solvent: Add 80% of the calculated DMSO volume.

-

Disperse: Vortex vigorously for 30 seconds.

-

Sonicate: Sonicate at room temperature for 5-10 minutes. The solution should become clear yellow.

-

Top Up: Add the remaining DMSO to reach final volume.

-

Aliquot: Dispense into light-protected tubes (amber) and store at -20°C or -80°C.

Protocol 2: The "Solubility Bridge" for Animal Studies (IV/IP)

-

Challenge: Injecting 100% DMSO is toxic; injecting pure water stock (pH 1) is corrosive.

-

Formulation: 5% DMSO / 40% PEG400 / 55% Water.

-

Dissolve compound in 100% DMSO at 20x the final desired concentration.

-

Add PEG400 (8x volume of DMSO) and vortex.

-

Slowly add Saline/Water (11x volume of DMSO) while vortexing.

-

Check pH: If pH < 4, adjust carefully with dilute NaOH to pH 5-6. Stop if cloudiness appears.

Part 4: Mechanistic Visualization

The following diagram illustrates the pH-dependent speciation and solubility risks for this compound.

Caption: Figure 1. Solubility pathway of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride. The transition from the highly soluble dication (pH < 2) to the less soluble monocation (pH 7.4) represents the critical failure point for precipitation.

References

-

PubChem. 2-Amino-3-nitropyridine (Parent Structure Analysis). National Library of Medicine. Available at: [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616. (General principles of salt solubility and common ion effect).

- BenchChem.Troubleshooting Solubility of Hydrochloride Salts in Biological Buffers. (General guide on pH-dependent solubility).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

minimizing degradation of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride during storage

Topic: Minimizing Degradation During Storage & Handling

Introduction: The Stability Profile

Welcome to the Technical Support Center. You are likely working with 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride , a critical heterocyclic intermediate often used in the synthesis of kinase inhibitors and P2X3 antagonists.

To ensure experimental reproducibility, you must understand that this compound is a "Double-Threat" Salt :

-

Hygroscopic Vulnerability: As a dihydrochloride salt, it possesses high lattice energy but is prone to rapid moisture uptake, leading to deliquescence and hydrolysis.

-

Photochemical Instability: The 3-nitropyridine core is an electron-deficient aromatic system susceptible to photo-reduction and radical formation under UV/visible light.

This guide replaces generic advice with chemically grounded protocols to prevent the "Yellow-Sticky-Solid" syndrome common to this class of compounds.

Module 1: Critical Storage Parameters (The "Why")

Moisture Control (The Primary Threat)

-

Mechanism: The dihydrochloride salt (

) creates a highly polar ionic lattice. Water molecules from the atmosphere coordinate with the chloride ions, breaking the crystal lattice (deliquescence). Once in solution (even a microscopic surface film), the local pH drops drastically. -

Risk: While the ether linkage is generally stable, the acidic micro-environment can catalyze the hydrolysis of the ethoxy side chain or facilitate intermolecular reactions between the free amine (if partially deprotonated) and the electron-poor pyridine ring (

).

Light Protection

-

Mechanism: Nitro groups (

) on pyridine rings are chromophores. Upon absorbing photons (UV/Blue spectrum), they can undergo nitro-to-nitroso photoreduction . -

Risk: This results in a color shift (typically darkening to deep orange/brown) and the formation of radical impurities that interfere with palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Temperature

-

Standard: Store at -20°C .

-

Reasoning: Following the Arrhenius equation, reducing storage temperature from Room Temperature (25°C) to -20°C slows degradation kinetics by approximately 20-25 fold.

Module 2: Actionable Protocols (The "How")

Protocol A: Receiving & Initial Triage

Do not simply throw the bottle in the freezer.

-

Equilibration: Allow the sealed shipping container to reach room temperature before opening.

-

Why? Opening a cold bottle in a warm lab causes immediate condensation on the hygroscopic powder.

-

-

Inspection: Verify appearance. It should be a pale yellow to yellow crystalline powder. Any clumping indicates prior moisture excursion.

Protocol B: The "Single-Use" Aliquot Strategy

Repeated freeze-thaw cycles are the enemy.

-

Environment: Perform all handling in a desiccated glove box or under a cone of dry Nitrogen/Argon.

-

Aliquotting: Divide the bulk material into single-experiment portions (e.g., 50mg, 100mg) into amber glass vials with Teflon-lined caps.

-

Sealing: Parafilm is insufficient for long-term storage of hygroscopic HCl salts. Use electrical tape or heat-shrink bands over the cap to prevent gas exchange.

-

Secondary Containment: Place vials inside a larger jar containing active desiccant (Silica Gel or

) before freezing.

Module 3: Troubleshooting & FAQs

Scenario 1: Physical Appearance Changes

Q: My powder has turned into a sticky, orange gum. Is it salvageable?

-

Diagnosis: Severe deliquescence (moisture absorption) followed by likely hydrolysis or oxidation.

-

Solution: Discard. The stoichiometry of the HCl salt is compromised, making molecular weight calculations for reactions inaccurate. Attempting to dry it down often yields a hard glass that is difficult to handle and lower in purity.

Q: The sample has darkened but is still a free-flowing powder.

-

Diagnosis: Surface photo-degradation. The bulk crystal lattice is likely intact, but the surface has oxidized/reduced.

-

Solution: Check purity via LC-MS. If >95%, it may be usable for crude reactions. For GMP or late-stage synthesis, recrystallize (typically from Ethanol/Ether) or discard.

Scenario 2: Solubility & Handling

Q: The compound is not dissolving in my standard reaction solvent (DCM).

-

Root Cause: It is a dihydrochloride salt. It is highly polar.

-

Solution:

-

Switch Solvents: Use polar aprotic solvents like DMSO, DMF, or Methanol.

-

Free-Basing: If your reaction requires non-polar conditions (e.g., DCM/Toluene), you must perform a "free-base" wash first: Treat with saturated

and extract into organic solvent. Note: The free base is less stable than the HCl salt and should be used immediately.

-

Q: I see "ghost peaks" in my NMR.

-

Root Cause: Hygroscopic water.

-

Verification: Check for a broad singlet around 4.8 ppm (in

) or variable shift in DMSO- -

Fix: Dry the sample in a vacuum desiccator over

for 24 hours prior to critical analysis.

Module 4: Visualization of Stability Logic

Figure 1: Degradation Risk Factors & Mitigation

This diagram illustrates the causal link between environmental stressors and chemical failure modes.

Caption: Causal pathway from environmental exposure to chemical degradation, highlighting the necessity of dual-protection strategies.

Figure 2: Storage Decision Tree

Follow this workflow when receiving a new shipment.

Caption: Step-by-step decision tree for handling incoming hygroscopic nitropyridine salts.

Summary of Quantitative Specifications

| Parameter | Specification | Critical Limit |

| Storage Temp | -20°C ± 5°C | > 25°C (Accelerates degradation) |

| Humidity | < 30% RH (Desiccated) | > 60% RH (Deliquescence risk) |

| Container | Amber Glass (Type I) | Clear Glass (UV penetration) |

| Headspace | Argon or Nitrogen | Air (Oxygen/Moisture source) |

| Retest Date | 12 Months | 24 Months (with strict QC) |

References

-

Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine Product Specification & Handling. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 24846882: 2-Amino-3-nitropyridine. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-3-nitropyridine. Retrieved from

-

BenchChem. (2025).[1][2] Handling and storage protocols for hygroscopic hydrochloride salts. Retrieved from

-

Jubilant Ingrevia. (2024).[3][4] Safety Data Sheet: Pyridine Derivatives Handling. Retrieved from [3]

Sources

Technical Support Center: Purification of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride

Welcome to the technical support center for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride?

A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:

-

Starting materials: Unreacted 2-chloro-3-nitropyridine or 2-aminoethanol.

-

Side-products: Isomeric derivatives, such as compounds where the aminoethoxy group is at a different position on the pyridine ring. Dipyridine impurities can also form.[1]

-

Degradation products: The nitro group can be susceptible to reduction, and the ether linkage may undergo cleavage under harsh acidic or basic conditions.[2][3] The molecule may also be susceptible to hydrolysis.[3][4]

-

Solvent residues: Residual solvents from the synthesis or initial purification steps.

Q2: My sample has a noticeable color. Does this indicate impurity?

A2: Nitroaromatic compounds are often yellow or have a distinct color. However, a significant deviation from the expected color, or the presence of dark, tarry material, likely indicates the presence of impurities. Purification is recommended to remove these colored byproducts.

Q3: What is the best initial approach to purify a crude sample of this dihydrochloride salt?

A3: For a polar, water-soluble dihydrochloride salt like 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride, recrystallization is often the most effective and scalable initial purification method.[5] This technique leverages differences in solubility between the desired compound and its impurities in a given solvent system.

Troubleshooting Common Purification Issues

Issue 1: Poor recovery or failure to crystallize during recrystallization.

This is a frequent challenge in recrystallization and can stem from several factors.

Possible Causes & Solutions:

-

Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides, alcohols like isopropanol or ethanol are often good starting points.[5][6] Due to the high polarity of your compound, you might also consider solvent mixtures, such as methanol/acetonitrile or ethanol/ethyl acetate.

-

Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystal formation.[6]

-

Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]

-

-

Supersaturation: The solution may be supersaturated, where the compound remains dissolved even though the concentration is above its solubility limit at that temperature.[6]

-

Solutions:

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[6]

-

Seeding: Introduce a tiny crystal of pure 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride to induce crystallization.

-

-

Issue 2: The impurity profile does not improve significantly after recrystallization.

If recrystallization is ineffective, it suggests that the impurities have similar solubility properties to your target compound. In this case, a more selective technique like column chromatography is necessary.

dot

Sources

- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Resolving Hygroscopic Issues with 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Welcome to the technical support center for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results.

Introduction: The Challenge of Hygroscopicity

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a valuable reagent in various research and development applications. However, its pronounced hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant handling challenges.[1][2] Failure to properly manage this property can lead to a cascade of experimental errors, including:

-

Inaccurate Weighing: Absorption of atmospheric water leads to a continuous increase in mass, making it difficult to obtain an accurate weight of the active compound.[3]

-

Altered Stoichiometry: An overestimation of the compound's mass results in incorrect molar calculations, affecting reaction stoichiometry and leading to lower yields or incomplete reactions.

-

Degradation and Stability Issues: The presence of water can alter the chemical and physical properties of the compound, potentially leading to degradation, changes in solubility, and reduced shelf-life.[4][5][6]

-

Poor Reproducibility: Inconsistent water content between batches or experiments is a major source of variability, undermining the reliability of your findings.

This guide provides a structured approach to mitigate these issues through a series of troubleshooting questions and detailed protocols.

Troubleshooting Guide: Question & Answer

Q1: My balance reading is continuously drifting upwards while weighing the compound. How can I get an accurate measurement?

Cause: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture.[3] The longer the compound is exposed to air, the more water it will absorb, and the more its weight will increase.

Solution: Minimize exposure to the atmosphere during weighing. The ideal method is to use a controlled environment, but if that is not available, speed and proper technique are paramount.

Recommended Protocols:

-

Weighing by Difference in a Controlled Atmosphere (Gold Standard):

-

Place a sealed vial containing the compound and a spatula into the antechamber of a nitrogen or argon-filled glovebox.

-

Once inside the main chamber, uncap the vial.

-

Tare the analytical balance with an empty, clean receiving flask (e.g., a round-bottom flask).

-

Quickly transfer an approximate amount of the solid to the flask and record the stable weight. This method is highly accurate as the weighing occurs in an inert, dry atmosphere.

-

-

Rapid Weighing by Difference on an Open Bench (Alternative):

-

Pre-weigh a clean, dry, sealed container (like a glass vial with a screw cap).

-

Quickly add the approximate amount of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride to the vial and immediately seal it.

-

Place the sealed vial on the balance and record the weight. The drift should be minimal as the compound is not directly exposed.

-

Dispense the solid from the vial into your reaction vessel.

-

Immediately reseal the empty vial and re-weigh it.

-

The difference between the full and empty vial weights is the accurate mass of the transferred solid.[7]

-

Q2: I've noticed clumping and a change in the physical appearance of the solid. Is the compound still viable?

Cause: Physical changes like clumping, "caking," or even becoming a gummy paste are clear indicators of significant water absorption.[2] This excess water can compromise the compound's integrity and may initiate degradation pathways.

Solution: You must first determine the extent of water uptake and then decide if the material can be salvaged or if a new batch is required.

Actionable Steps:

-

Quantify Water Content: The most reliable method for determining the precise water content is Karl Fischer (KF) titration .[8][9][10] This technique is highly selective for water and is the industry standard for moisture analysis in pharmaceuticals and chemicals.[11]

-

Assess Viability:

-

If the water content is low (e.g., <1-2%), the material may be usable if you can accurately account for the water mass in your calculations.

-

If the water content is high, it is often best to discard the affected batch and open a fresh, properly stored container to ensure the integrity of your experiment.

-

-

Consider Drying (with caution): While technically possible to dry the compound, it is often not recommended without specific validation.[2] Heating can potentially decompose the molecule. If you must attempt it, use a high vacuum desiccator at room temperature with a strong desiccant like phosphorus pentoxide (P₄O₁₀). Do not heat without prior thermal stability data (e.g., from TGA).

Q3: My reaction yield is consistently low, or the results are not reproducible. Could the hygroscopicity of the starting material be the cause?

Cause: Absolutely. If you are weighing out the compound without accounting for absorbed water, you are using less of the active molecule than your calculations assume. This directly impacts stoichiometry, making the 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride the limiting reagent and thus reducing your theoretical maximum yield. Inconsistent water content from one experiment to the next will lead to variable results.[4]

Solution: Implement a strict handling workflow to ensure the amount of compound you weigh is the amount you use.

Workflow for Ensuring Reproducibility:

Diagram: Workflow for Handling Hygroscopic Reagents

Caption: A decision workflow for handling hygroscopic compounds.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride? A: The compound should be stored in a tightly sealed container, preferably the original manufacturer's bottle. This primary container should then be placed inside a desiccator containing an active desiccant such as silica gel, calcium sulfate (Drierite®), or molecular sieves.[12] For added protection, especially in humid environments, the container cap can be wrapped with Parafilm®.[13] Store the desiccator in a cool, dry place away from direct sunlight.

Q: Can I prepare a stock solution to avoid weighing the solid repeatedly? A: Yes, this is a highly recommended practice. Preparing a concentrated stock solution in a suitable, anhydrous solvent minimizes the need to handle the hygroscopic solid frequently.

Protocol for Stock Solution Preparation:

-

Select an appropriate anhydrous solvent in which the compound is stable and soluble.

-

Using one of the recommended weighing protocols, carefully weigh a larger quantity of the compound directly into a volumetric flask.

-

Add the anhydrous solvent to dissolve the solid, then dilute to the calibration mark.

-

Store the stock solution in a tightly sealed container with a septum or in a bottle with a PTFE-lined cap. Store under inert gas (argon or nitrogen) if the solution is sensitive to air or moisture.

-

Always document the solvent used and the calculated concentration on the vial.

Q: How can I be certain my handling procedures are effective? A: The ultimate validation is consistent and reproducible experimental data. However, for critical applications, you can periodically test the water content of your stored material using Karl Fischer titration to ensure your storage and handling protocols are successfully preventing moisture uptake.[14]

Q: What is the difference between "hygroscopic" and "deliquescent"? A: While both terms relate to absorbing moisture, deliquescent substances will absorb so much water from the atmosphere that they will actually dissolve into a liquid solution.[12] Hygroscopic materials readily absorb water but may not necessarily dissolve completely.[12] It is crucial to handle 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride as if it were deliquescent to prevent significant physical and chemical changes.

Summary of Best Practices

| Procedure | Key Recommendation | Rationale |

| Storage | Store in a desiccator over an active drying agent. | Prevents moisture ingress during storage.[12] |

| Equilibration | Allow the container to warm to ambient temperature before opening. | Prevents condensation of atmospheric moisture on the cold solid.[3] |

| Weighing | Use a glovebox or employ a rapid "weighing by difference" technique. | Minimizes atmospheric exposure and ensures accurate mass measurement.[3][15] |

| Aliquotting | Prepare and use stock solutions in an anhydrous solvent when possible. | Reduces the frequency of handling the sensitive solid.[15] |

| Verification | Use Karl Fischer titration to quantify water content if in doubt. | Provides precise data on the extent of water absorption, allowing for correction or disposal.[8] |

By implementing these rigorous handling protocols, you can overcome the challenges posed by the hygroscopic nature of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride and ensure the accuracy and integrity of your scientific work.

References

-

GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

-

CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

-

ResearchGate. (2018, November 20). The Principle of Water-Content Determination by Karl Fischer Titration. ResearchGate. [Link]

-

Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Mettler Toledo. [Link]

-

Asaclean® Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds. [Link]

-

Xylem Analytics. (n.d.). Water Determination Karl Fischer. Xylem Analytics. [Link]

-

Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]

-

Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]

-

Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Chromatography Forum. [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.

-